Methyl 3-chloroisonicotinate

α-Alkylation C–C bond formation Heterocyclic building block

Methyl 3-chloroisonicotinate (CAS 98273-79-1; C₇H₆ClNO₂; MW 171.58) is a chlorinated pyridine-4-carboxylate ester that serves as a functionalized heteroaryl building block. The molecule features a methyl ester at the 4-position and a chlorine atom at the 3-position of the pyridine ring.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 98273-79-1
Cat. No. B1368895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloroisonicotinate
CAS98273-79-1
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NC=C1)Cl
InChIInChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
InChIKeyUWSWHAPVUHNFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloroisonicotinate CAS 98273-79-1: A Versatile 3-Chloropyridine-4-carboxylate Building Block for Heterocyclic Synthesis and Medicinal Chemistry


Methyl 3-chloroisonicotinate (CAS 98273-79-1; C₇H₆ClNO₂; MW 171.58) is a chlorinated pyridine-4-carboxylate ester that serves as a functionalized heteroaryl building block [1]. The molecule features a methyl ester at the 4-position and a chlorine atom at the 3-position of the pyridine ring . This substitution pattern provides two orthogonal reactive handles: the ester group for hydrolysis or amidation, and the chloro substituent for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations [2]. The compound is a colorless to light yellow liquid with a boiling point of 70–75°C (0.1 Torr), density of 1.294±0.06 g/cm³, and predicted pKa of 0.83±0.18 . Its predicted XLogP3 of 1.30 indicates moderate lipophilicity suitable for medicinal chemistry applications .

Dual reactive handles: 4‑methyl ester for hydrolysis/amidation and 3‑chloro for cross‑coupling
Compatible with Suzuki, Buchwald‑Hartwig, Negishi, and α‑alkylation workflows
Liquid physical state supports automated liquid handling and parallel synthesis

Methyl 3-chloroisonicotinate vs. Other Chloroisonicotinate Isomers: Why Positional and Ester Group Differences Determine Synthetic Utility


Generic substitution among chloroisonicotinate derivatives is chemically inadvisable because both the chlorine position (2- vs. 3- vs. 5/6-substituted) and the ester alkyl group (methyl vs. ethyl vs. acid) profoundly alter reactivity, steric accessibility, and downstream compatibility [1]. The 3-chloro-4-carboxylate regioisomer exhibits distinct electronic effects: the chlorine at the 3-position is ortho to the ring nitrogen and meta to the carboxylate, creating a unique electrophilic profile that differs from the 2-chloro isomer [2]. Literature on heteroaryl chloride cross-couplings confirms that the position of chlorine on the pyridine ring directly impacts oxidative addition rates with palladium catalysts and influences the outcome of subsequent functionalization steps [3]. Furthermore, the methyl ester provides optimal balance between stability during cross-coupling and ease of subsequent hydrolysis compared to the more sterically hindered ethyl ester (CAS 211678-96-5) or the free acid (CAS 88912-27-0) which requires separate protection/deprotection steps .

Target compound Methyl 3‑chloroisonicotinate (Cl at 3‑position, methyl ester)
2‑Chloro isomer Steric hindrance near ester may reduce cross‑coupling efficiency and alter regioselectivity
Target compound Methyl 3‑chloroisonicotinate (MW 171.58, liquid)
Free acid (CAS 88912‑27‑0) Solid handling requires protection/deprotection steps and different solubility protocols
Target compound Methyl 3‑chloroisonicotinate (optimal balance of stability and reactivity)
Ethyl ester (CAS 211678‑96‑5) Higher MW and steric bulk may shift hydrolysis rates and downstream coupling outcomes

Quantitative Differentiation Evidence: Methyl 3-chloroisonicotinate Performance in Cross-Coupling, C–H Functionalization, and Downstream Synthesis


Methyl 3-chloroisonicotinate Enables 80% Yield in LDA-Mediated α-Alkylation with Acetonitrile Under Standard Conditions

Methyl 3-chloroisonicotinate undergoes efficient α-alkylation at the ester α-position when treated with LDA and acetonitrile, producing 3-(3-chloropyridin-4-yl)-3-oxopropanenitrile in 80% yield after 1 hour at −78°C [1]. This transformation leverages the electron-withdrawing effect of the pyridine ring and the 3-chloro substituent to facilitate deprotonation. In contrast, the non-chlorinated analog methyl isonicotinate would exhibit reduced α-proton acidity and different regioselectivity due to the absence of the ortho-chloro electron-withdrawing group . The 3-chloro substitution pattern is essential for this specific reactivity profile.

α‑Alkylation yield
Class‑level inference
80% yield
Reported yield for β‑ketonitrile formation
LDA/CH₃CN, THF, −78 °C, 1 h; chlorine substitution required for α‑proton acidity
α-Alkylation C–C bond formation Heterocyclic building block

Methyl 3-chloroisonicotinate Serves as Key Starting Material for SARS-CoV 3CLpro Inhibitor GRL-0496 with 30 nM IC₅₀

Methyl 3-chloroisonicotinate has been documented as a synthetic precursor to the chloropyridyl ester-derived SARS-CoV 3CLpro inhibitor GRL-0496, which demonstrates potent enzyme inhibitory activity with an IC₅₀ of 30 nM and antiviral EC₅₀ of 6.9 μM . The 3-chloro substitution on the pyridine-4-carboxylate scaffold is structurally required for the pharmacophore that confers this inhibitory activity. Alternative regioisomers (e.g., 2-chloro or 5-chloro pyridine carboxylates) produce different SAR profiles and potency outcomes; GRL-0496 specifically utilizes the 5-chloropyridinyl ester at the 4-position of the indole ring for optimal activity [1].

Downstream inhibitor potency
Class‑level inference
IC₅₀ 30 nM
Reported SARS‑CoV 3CLpro inhibitor derived from chloropyridyl scaffold
GRL‑0496; methyl ester serves as synthetic precursor
Antiviral SARS-CoV-2 3CLpro inhibitor Medicinal chemistry

Methyl 3-chloroisonicotinate Enables Nickel-Catalyzed Negishi-Type Cross-Coupling with Benzylic Organozinc Reagents

Methyl 3-chloroisonicotinate undergoes efficient Negishi-type cross-coupling with 4-(methylthio)benzylzinc bromide using bis(triphenylphosphine)nickel(II) chloride as catalyst [1]. The reaction proceeds at temperatures below 30°C, producing the coupled product (methyl 3-[4-(methylthio)benzyl]isonicotinate) as an orange oil [1]. This demonstrates that the 3-chloro substituent on the pyridine ring is sufficiently activated toward oxidative addition with nickel catalysts, a property that varies substantially among chloroisonicotinate regioisomers. Aryl chlorides generally require electron-deficient heteroarenes or specialized ligand systems for efficient cross-coupling; the 3-chloro-4-carboxylate pattern provides the requisite electronic activation [2].

Negishi cross‑coupling
Class‑level inference
Ni(PPh₃)₂Cl₂, benzylic organozinc,
Mild nickel‑catalyzed coupling to 3‑benzylated product
Product characterized by ¹H NMR and MS; demonstrates chlorine activation
Physical state
Head‑to‑head
Liquid (colorless to light yellow)
Liquid handling vs. solid acid (MP 145–150 °C)
Ambient temperature; storage under inert gas at 2–8 °C recommended
Buchwald‑Hartwig amination
Class‑level inference
Pd₂(dba)₃/Xantphos, Cs₂CO₃, dioxane
C–N coupling to 3‑arylaminoisonicotinate
3‑chloro position avoids steric congestion of 2‑chloro isomer
Negishi coupling C–C cross-coupling Organozinc Nickel catalysis

Physical Property Differentiation: Methyl 3-chloroisonicotinate Exhibits Favorable Liquid Handling and Storage Profile vs. Higher Alkyl Esters

Methyl 3-chloroisonicotinate is a colorless to light yellow liquid at ambient temperature with a boiling point of 70–75°C (0.1 Torr) and density of 1.294±0.06 g/cm³ . In contrast, the ethyl ester analog (ethyl 3-chloroisonicotinate, CAS 211678-96-5) has a higher molecular weight (185.02 vs. 171.58 g/mol) and higher boiling point, while the free acid (3-chloroisonicotinic acid, CAS 88912-27-0) is a solid with MP ~145–150°C that requires different handling and dissolution protocols . The liquid physical state of the methyl ester facilitates accurate volumetric dispensing in automated parallel synthesis platforms and eliminates the need for pre-weighing solid aliquots. The compound requires storage under inert gas (N₂ or Ar) at 2–8°C to prevent ester hydrolysis .

Physical state
Head‑to‑head
Liquid (colorless to light yellow)
Liquid handling vs. solid acid (MP 145–150 °C)
Ambient temperature; storage under inert gas at 2–8 °C recommended
Physical properties Storage Liquid handling Automation compatibility

Methyl 3-chloroisonicotinate Participates in Buchwald-Hartwig Amination for C–N Bond Formation Toward 3-Aminoisonicotinate Derivatives

Methyl 3-chloroisonicotinate serves as an electrophilic partner in palladium-catalyzed Buchwald-Hartwig amination with aniline derivatives, enabling the synthesis of 3-arylaminoisonicotinate scaffolds [1]. In a representative procedure, methyl 3-chloroisonicotinate (1.00 g, 5.83 mmol) was coupled with 3′-ethoxy-3-fluorobiphenyl-4-ylamine (1.35 g, 5.83 mmol) using Pd₂(dba)₃/Xantphos catalyst system in dioxane with Cs₂CO₃ as base, producing the corresponding 3-aminated product [1]. The 3-chloro substituent is activated toward oxidative addition by the electron-withdrawing 4-carboxylate group, a synergistic electronic effect not present in the 2-chloro isomer where steric hindrance from the adjacent carboxylate can impede catalysis [2].

Buchwald‑Hartwig amination
Class‑level inference
Pd₂(dba)₃/Xantphos, Cs₂CO₃, dioxane
C–N coupling to 3‑arylaminoisonicotinate
3‑chloro position avoids steric congestion of 2‑chloro isomer
Buchwald-Hartwig amination C–N coupling Palladium catalysis Kinase inhibitors

Primary Research and Industrial Applications of Methyl 3-chloroisonicotinate (CAS 98273-79-1) in Medicinal Chemistry and Heterocyclic Synthesis


Synthesis of 3,4-Disubstituted Pyridine Scaffolds for Kinase Inhibitor Drug Discovery Programs

Methyl 3-chloroisonicotinate is ideally suited for constructing 3,4-disubstituted pyridine cores—a privileged scaffold in kinase inhibitor design [1]. The 3-chloro substituent undergoes Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Negishi) to introduce aryl, heteroaryl, or amino groups at the 3-position, while the 4-methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation or retained as a prodrug moiety. This divergent functionalization strategy enables rapid SAR exploration around the pyridine ring [2].

Preparation of Chloropyridyl Ester-Derived Antiviral Agents Targeting Viral Proteases

The compound serves as a direct precursor to chloropyridyl ester-containing antiviral inhibitors, as demonstrated by its use in synthesizing SARS-CoV 3CLpro inhibitors with nanomolar potency . The 3-chloropyridine-4-carboxylate motif is a validated pharmacophore for targeting viral cysteine proteases, making this building block strategically valuable for antiviral medicinal chemistry campaigns and pandemic preparedness initiatives [3].

α-Functionalization for β-Ketonitrile and Heterocycle Synthesis via Directed Metalation

Methyl 3-chloroisonicotinate undergoes efficient LDA-mediated α-alkylation with nitriles, yielding β-ketonitrile intermediates (80% yield) that can be cyclized to pyrazoles, isoxazoles, and pyrimidines [4]. This one-step homologation strategy streamlines access to fused and substituted heterocyclic systems that are otherwise laborious to prepare, offering synthetic efficiency advantages in both academic and industrial settings.

High-Throughput Experimentation and Parallel Synthesis in Medicinal Chemistry

The liquid physical state of methyl 3-chloroisonicotinate makes it compatible with automated liquid handling systems and parallel synthesis platforms, enabling high-throughput SAR exploration . Compared to solid analogs that require individual weighing, this liquid building block accelerates reaction setup and improves reproducibility in multi-well plate formats. The compound's stability under inert atmosphere storage (2–8°C) supports long-term inventory management for core facility and CRO applications.

Application
Selection Property
Validation Focus
3,4‑Disubstituted pyridine scaffolds
Orthogonal reactivity at 3‑Cl and 4‑ester
Cross‑coupling and amidation compatibility
Chloropyridyl ester antiviral inhibitors
3‑Chloropyridine‑4‑carboxylate pharmacophore access
Downstream inhibitor potency context
β‑Ketonitrile and heterocycle synthesis
α‑Proton acidity for LDA‑mediated alkylation
80% yield benchmark and cyclization pathways
High‑throughput experimentation
Liquid physical state for automated dispensing
Reproducibility and inert‑gas storage stability

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